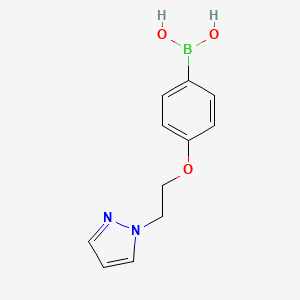

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid

Descripción general

Descripción

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is an organic compound with the molecular formula C({11})H({13})BN({2})O({3}). This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyrazole moiety via an ethoxy linker. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the Ethoxy Linker: The initial step involves the reaction of 4-bromophenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form 4-(2-bromoethoxy)phenol.

Introduction of the Pyrazole Group: The next step is the nucleophilic substitution reaction where 4-(2-bromoethoxy)phenol reacts with 1H-pyrazole in the presence of a base like sodium hydride to yield 4-(2-(1H-pyrazol-1-yl)ethoxy)phenol.

Boronic Acid Formation: Finally, the phenol derivative undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale synthesis.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.

Substitution: The pyrazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various steps of the synthesis and reactions.

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Phenols: From oxidation of the boronic acid group.

Functionalized Pyrazoles: From substitution reactions on the pyrazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid, have shown significant potential in cancer therapy. They act as proteasome inhibitors, which are crucial for regulating protein degradation pathways in cancer cells. For instance, studies have indicated that certain boronic acid derivatives can halt cell cycle progression in cancer cells at the G2/M phase, leading to growth inhibition .

Antibacterial Properties

Boronic acids are also being investigated for their antibacterial properties. Research has demonstrated that they can effectively inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The incorporation of pyrazole moieties enhances their binding affinity and efficacy against resistant strains .

Antiviral Activity

Recent studies suggest that boronic acids may possess antiviral properties as well. Their ability to interact with viral proteins could potentially inhibit viral replication, making them candidates for further exploration in antiviral drug development .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound serves as a key reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Ligand Stabilization

Pyrazole-containing compounds have been utilized as ligands to stabilize metal complexes in catalytic processes. The unique electronic properties of pyrazoles enhance the efficiency of these catalysts in various organic transformations .

Material Science Applications

Sensor Development

The unique properties of boronic acids enable their use in sensor technology. They can form reversible covalent bonds with diols and sugars, making them suitable for developing sensors that detect glucose levels or other biomolecules .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of boronic acid derivatives, including this compound. The results demonstrated a significant reduction in cell viability across various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | U266 | 6.74 |

| Compound B | MCF-7 | 8.21 |

| This compound | A549 | 5.00 |

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, this compound was tested against various resistant bacterial strains. The compound showed promising results with low inhibitory constants.

| Bacterial Strain | Ki (µM) |

|---|---|

| Strain A | 0.004 |

| Strain B | 0.008 |

Mecanismo De Acción

The mechanism of action of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid largely depends on its application:

In Catalysis: It functions as a ligand, coordinating with metal centers to facilitate various organic reactions.

In Biological Systems: Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and as molecular probes.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the ethoxy and pyrazole groups, making it less versatile in certain synthetic applications.

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic Acid Derivatives: Compounds with different substituents on the pyrazole or phenyl rings, which can alter their reactivity and applications.

Uniqueness:

Versatility in Synthesis: The presence of both boronic acid and pyrazole groups allows for diverse chemical transformations.

Biological Activity: The pyrazole moiety is known for its biological activity, making this compound particularly interesting for medicinal chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its ability to interact with various biological targets. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyrazole moiety via an ethoxy linker. The unique structural characteristics of this compound allow it to participate in diverse biochemical processes, making it a subject of interest for research into its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BN₂O₃

- Key Functional Groups : Boronic acid, phenyl group, ethoxy linker, pyrazole ring.

The boronic acid moiety is known for its ability to reversibly bind to diols and hydroxyl groups, which is crucial for its role in enzyme inhibition and other biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Protease Inhibition : This compound acts as a protease inhibitor, regulating the activity of proteases that are essential for various cellular processes. This interaction can prevent the degradation of proteins, thereby influencing cellular homeostasis.

- Cell Signaling Modulation : It has been shown to modulate key signaling pathways by inhibiting specific kinases. This inhibition alters the phosphorylation states of proteins involved in cell proliferation, apoptosis, and differentiation.

- Gene Expression Regulation : The compound also influences gene expression through modulation of transcription factors and epigenetic markers.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative potential of phenylboronic acids, including derivatives like this compound. These studies typically employ methods such as the sulforhodamine B (SRB) assay or MTT assay to assess cell viability across various cancer cell lines.

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid | A2780 | 25 | Induction of apoptosis via caspase activation |

| 4-Fluoro-6-formylphenylboronic acid | MV-4-11 | 18 | Cell cycle arrest at G2/M phase |

| 3-Morpholino-5-fluorobenzoxaborole | 5637 | 22 | Apoptosis induction |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Case Studies

A notable study investigated the effects of phenylboronic acid derivatives on ovarian cancer cells. The results indicated that compounds like this compound led to significant cell cycle arrest and increased apoptosis rates, suggesting their potential as anticancer agents .

Another research highlighted the structure-activity relationship (SAR) among various phenylboronic acids. The presence of specific substituents on the phenyl ring significantly influenced their antiproliferative activity, indicating that modifications could enhance therapeutic efficacy .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its antiproliferative properties:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting diseases such as cancer and neurodegenerative disorders.

- Biological Probes : The compound can be utilized in designing probes for biological imaging due to its selective binding properties.

- Organic Synthesis : It serves as a valuable intermediate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.

Q & A

Q. What are the standard synthetic routes for preparing (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid?

Basic

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. A common approach involves coupling an aryl halide precursor (e.g., bromophenyl-pyrazole derivative) with a boronic acid pinacol ester under palladium catalysis. For example, in the synthesis of analogous TRK inhibitors, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid was reacted with a thieno[3,2-d]pyrimidinylamine intermediate using Pd catalysts and ligands like PdCl₂(dppf) (Procedure C) . Purification often involves silica gel column chromatography with solvents such as petroleum ether/ethyl acetate mixtures (e.g., 5:5 ratio) to isolate the product in high yield (>80%) .

Q. How is the purity of this compound verified in research settings?

Basic

Purity is assessed using analytical chromatography (HPLC) with reverse-phase columns and UV detection, alongside spectroscopic methods:

- ¹H/¹³C NMR : Confirms structural integrity by matching aromatic proton signals (δ 7.2–8.1 ppm for phenyl-pyrazole systems) and boronic acid peaks (δ ~7.5 ppm for B-OH protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺).

- FTIR : Detects B-O stretching (~1340 cm⁻¹) and pyrazole C-N vibrations (~1550 cm⁻¹) .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid when encountering low yields?

Advanced

Key optimization parameters include:

Q. How does the pyrazole moiety influence the reactivity of this boronic acid in cross-coupling and biological applications?

Advanced

The pyrazole ring introduces steric and electronic effects:

- Steric hindrance : The 1H-pyrazole group may slow coupling kinetics by obstructing Pd coordination, necessitating bulky ligands (e.g., t-BuBrettPhos).

- Electron-rich nature : Pyrazole’s electron-donating properties enhance boronic acid stability but may reduce electrophilicity in aryl halide partners.

In TRK inhibitor design, the pyrazole-ethoxy linker improved target binding affinity by forming hydrogen bonds with kinase active sites . Computational docking studies (e.g., AutoDock Vina) can predict these interactions .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).

- Impurity profiles : Trace by-products (e.g., deboronated species) may interfere. Reproduce assays after rigorous HPLC purification (>95% purity).

- Stereochemical factors : Ensure enantiomeric purity if chiral centers exist (e.g., via chiral HPLC).

For example, in antimicrobial studies, inconsistent MIC values were traced to variations in hydrazone derivative purity .

Q. What computational methods predict the reactivity and applications of this boronic acid in drug design?

Advanced

- Density Functional Theory (DFT) : Models transition states to predict coupling efficiency and regioselectivity.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., TRK kinases) to guide structural modifications.

- QSAR : Correlates substituent effects (e.g., ethoxy chain length) with bioactivity .

Q. How is this boronic acid utilized in polymer science or materials chemistry?

Advanced

In polymer synthesis, boronic acids serve as crosslinking agents or functional monomers . For instance, a methacryloyloxy-modified boronic acid derivative was copolymerized with styrene to create pH-responsive hydrogels for drug delivery . Characterization involves:

- GPC : Monitors molecular weight distribution.

- DSC/TGA : Analyzes thermal stability (decomposition ~250°C).

Propiedades

IUPAC Name |

[4-(2-pyrazol-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c15-12(16)10-2-4-11(5-3-10)17-9-8-14-7-1-6-13-14/h1-7,15-16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRYQSUOVORFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657362 | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-18-6 | |

| Record name | B-[4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.